(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a brominated, dimethoxy-substituted benzylidene group at position 5, an ethyl group at position 3, and a thione (C=S) at position 2. The (5E) configuration indicates the trans geometry of the exocyclic double bond, which influences its planarity and interaction with biological targets.
Properties
IUPAC Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-16-13(17)12(21-14(16)20)6-8-5-10(18-2)11(19-3)7-9(8)15/h5-7H,4H2,1-3H3/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHVQTKYNVUELF-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2Br)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Variations
The table below summarizes critical differences between the target compound and its analogs:
Electronic and Steric Effects
- Bromine vs. Chlorine : Bromine (target compound, ) is larger and more polarizable than chlorine (), enhancing van der Waals interactions in biological systems.
- Methoxy vs. Hydroxyl : Methoxy groups (target compound, ) are electron-donating and lipophilic, improving membrane permeability. Hydroxyl groups () increase hydrogen bonding and solubility but may reduce bioavailability.
- Furan vs. Phenyl : The furan ring in introduces a heteroaromatic system, altering π-π stacking interactions compared to purely phenyl-based analogs.
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